2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]
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Overview
Description
ANIDE is a fundamental class of organic compounds characterized by their distinct chemical structure, consisting of a carbonyl group (C=O) bonded to a nitrogen atom (N). This carbonyl-nitrogen linkage imparts unique properties and reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
ANIDE compounds can be synthesized through various methods. One common method involves the reaction between an acyl chloride (RCOCl) and an amine (RNH₂) in the presence of a base such as sodium hydroxide (NaOH). This process forms an amide bond, releasing water as a byproduct . Another method involves the reaction of acids or acid halides with ammonia or amines .
Industrial Production Methods
In industrial settings, ANIDE compounds are often produced using electrosynthesis, which is a greener and more sustainable method. This technique involves the use of electrochemical conditions to synthesize amides, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ANIDE compounds undergo various types of chemical reactions, including:
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Dehydration: Amides can be dehydrated to form nitriles.
Common Reagents and Conditions
Hydrolysis: Requires aqueous acid or base and heat.
Reduction: Utilizes lithium aluminum hydride (LiAlH₄) as a reducing agent.
Dehydration: Involves the use of dehydrating agents such as thionyl chloride (SOCl₂).
Major Products Formed
Hydrolysis: Carboxylic acids and ammonia or amines.
Reduction: Amines.
Dehydration: Nitriles.
Scientific Research Applications
ANIDE compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ANIDE compounds involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group. This process is common in nucleophilic acyl substitution reactions . The stability of the amide bond is due to the resonance stabilization of the carbonyl group, which makes the carbonyl carbon less electrophilic compared to other carbonyl compounds .
Comparison with Similar Compounds
ANIDE compounds can be compared with other nitrogen-containing compounds such as amines and nitriles:
Nitriles: Nitriles contain a carbon-nitrogen triple bond, while amides have a carbonyl-nitrogen bond.
Similar Compounds
Amines: Compounds with nitrogen atoms bonded to carbon or hydrogen atoms.
Nitriles: Compounds with a carbon-nitrogen triple bond.
ANIDE compounds are unique due to their carbonyl-nitrogen linkage, which imparts distinct chemical properties and reactivity compared to other nitrogen-containing compounds .
Properties
Molecular Formula |
C36H18F6N6O4S4 |
---|---|
Molecular Weight |
840.8 g/mol |
IUPAC Name |
2-[1-[4-[3-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C36H18F6N6O4S4/c37-35(38,39)21-11-23(25-3-1-9-53-25)45-31(19(21)15-43)55-27-13-29(49)47(33(27)51)17-5-7-18(8-6-17)48-30(50)14-28(34(48)52)56-32-20(16-44)22(36(40,41)42)12-24(46-32)26-4-2-10-54-26/h1-12,27-28H,13-14H2 |
InChI Key |
JUDWGFOXGOUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CS7)C(F)(F)F)C#N |
Origin of Product |
United States |
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